molecular formula C9H6BrClN2O B2617659 (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride CAS No. 1261024-98-9

(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride

Cat. No. B2617659
CAS RN: 1261024-98-9
M. Wt: 273.51
InChI Key: YKDYEJBFGJTNMP-LCYFTJDESA-N
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Description

(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential to inhibit various biological processes. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely present in nature.

Mechanism of Action

The mechanism of action of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the inhibition of the target enzyme's activity. For example, the inhibition of HDAC leads to the accumulation of acetylated histones, which can alter gene expression and affect various cellular processes. Similarly, the inhibition of PKC can affect cell signaling pathways, and the inhibition of PDE can increase the levels of cyclic nucleotides, which can affect cellular signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride depend on the specific enzyme that is inhibited. For example, the inhibition of HDAC can lead to cell cycle arrest and apoptosis in cancer cells, while the inhibition of PDE can lead to vasodilation and increased blood flow. The effects of this compound on different enzymes and cellular processes are still being studied, and further research is needed to fully understand its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is its relatively simple synthesis method, which makes it readily available for use in lab experiments. Additionally, its potential as an inhibitor of various enzymes makes it a promising compound for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on different cellular processes.

Synthesis Methods

The synthesis of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the reaction of 4-bromoindole with hydroxylamine hydrochloride in the presence of a suitable solvent such as dichloromethane or chloroform. This reaction yields the intermediate product, (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidamide, which is then treated with thionyl chloride to obtain the final product, (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride.

Scientific Research Applications

(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been extensively studied for its potential as an inhibitor of various biological processes. It has been shown to inhibit the activity of several enzymes, including but not limited to, histone deacetylase (HDAC), protein kinase C (PKC), and phosphodiesterase (PDE). These enzymes are involved in various cellular processes, and their inhibition can have therapeutic implications in diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3Z)-4-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDYEJBFGJTNMP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136663884

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